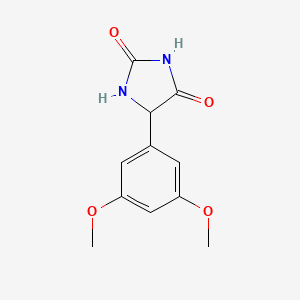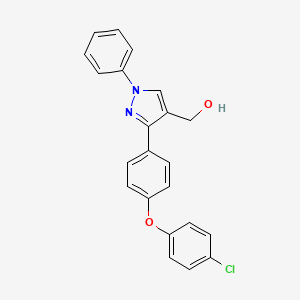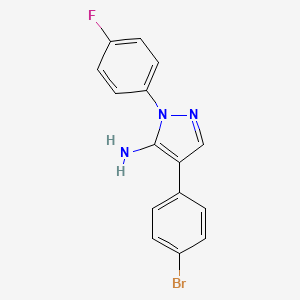
5-(3,5-Dimethoxyphenyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-Dimethoxyphenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C11H12N2O4. It belongs to the class of imidazolidine-2,4-dione derivatives, which are known for their diverse biological activities and applications in various fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Dimethoxyphenyl)imidazolidine-2,4-dione typically involves the reaction of 3,5-dimethoxybenzaldehyde with urea in the presence of a base, followed by cyclization to form the imidazolidine-2,4-dione ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(3,5-Dimethoxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups .
Applications De Recherche Scientifique
5-(3,5-Dimethoxyphenyl)imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-(3,5-Dimethoxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity .
Similar Compounds:
- 5-(3-Methoxyphenyl)imidazolidine-2,4-dione
- 5,5-Dimethylimidazolidine-2,4-dione
- 5-(4-Oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione
Comparison: Compared to similar compounds, this compound is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 3 and 5 positions of the phenyl ring may enhance its solubility and interaction with biological targets .
Propriétés
| 116435-46-2 | |
Formule moléculaire |
C11H12N2O4 |
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
5-(3,5-dimethoxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O4/c1-16-7-3-6(4-8(5-7)17-2)9-10(14)13-11(15)12-9/h3-5,9H,1-2H3,(H2,12,13,14,15) |
Clé InChI |
QFRGVTJEJUFFMW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)C2C(=O)NC(=O)N2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-{(E)-[3-(1-naphthylmethoxy)phenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12049226.png)


![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12049245.png)

![N-(3,4-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12049255.png)



![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12049266.png)
![N-[4-(Acetylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12049268.png)
